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Introduction
Mebeverine hydrochloride is a musculotropic antispasmodic agent widely prescribed for the

symptomatic treatment of irritable bowel syndrome (IBS) and other functional bowel disorders.

[1][2][3] Its primary therapeutic action is the direct relaxation of the smooth muscle of the

gastrointestinal (GI) tract, particularly the colon, without affecting normal gut motility.[4][5][6][7]

Unlike traditional anticholinergic agents, mebeverine is largely devoid of systemic atropine-like

side effects, making it a well-tolerated option for long-term management of GI spasms.[4][6][8]

This document provides a comprehensive overview of the pharmacological profile of

mebeverine, detailing its mechanism of action, pharmacokinetics, pharmacodynamics, and

clinical data, intended for researchers, scientists, and drug development professionals.

Mechanism of Action
The precise mechanism of action of mebeverine hydrochloride is not fully elucidated but is

understood to be multifaceted, targeting the GI smooth muscle locally with minimal systemic

effects.[1][4] Several key processes have been identified that contribute to its spasmolytic

activity.[1][5][6][9]

Modulation of Ion Channels: A primary action of mebeverine is the reduction of ion channel

permeability in smooth muscle cells (myocytes).[4][5][6][9] It inhibits the influx of calcium ions

(Ca²⁺), which are crucial for initiating muscle contraction.[1][10] By blocking these calcium
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channels, mebeverine prevents the replenishment of intracellular calcium stores, thereby

inducing muscle relaxation and preventing spasms.[1][10][11] It also modulates sodium

channels, which reduces muscle cell excitability and decreases the frequency of spasms.[1]

Local Anesthetic Effect: Mebeverine exhibits a potent local anesthetic activity, which

contributes to reducing the sensitivity of gut muscles to stimuli that might otherwise trigger

painful spasms.[1][4][12]

Blockade of Noradrenaline Reuptake: The compound has been shown to block the reuptake

of noradrenaline at sympathetic nerve endings.[5][12][13]

Weak Antimuscarinic and Phosphodiesterase Inhibition: Mebeverine has weak

antimuscarinic (anticholinergic) properties, binding to and blocking muscarinic receptors on

smooth muscle cells.[4][11][13][14] Its activity is significantly less than that of atropine (less

than 0.001 times), which accounts for the absence of typical anticholinergic side effects.[12]

Additionally, a weak inhibitory effect on phosphodiesterase has been noted.[4][5][6][9]

These combined actions result in a direct, localized relaxing effect on the GI smooth muscle.
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Fig. 1: Proposed multifaceted mechanism of action for mebeverine hydrochloride.
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Mebeverine hydrochloride is rapidly and completely absorbed following oral administration.[4]

[5][6][9] However, the parent drug is not detected in plasma as it undergoes extensive and

rapid first-pass metabolism, primarily through hydrolysis by esterases.[15]

Absorption and Metabolism
The primary metabolic pathway is the hydrolysis of the ester bond, splitting mebeverine into

veratric acid and mebeverine alcohol.[4][6][9][16] Mebeverine alcohol is further metabolized in

the liver, with its main metabolite in plasma being demethylated carboxylic acid (DMAC), also

referred to as mebeverine acid.[4][6][17] Peak plasma concentrations of mebeverine acid are

approximately 1000-fold higher than those of mebeverine alcohol.[17] The metabolites are

almost completely excreted via the urine.[4][16]
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Fig. 2: Metabolic pathway of mebeverine hydrochloride following oral administration.

Pharmacokinetic Parameters
Pharmacokinetic parameters primarily relate to the main metabolite, DMAC.[4][6] These

parameters vary between standard film-coated tablets and modified-release capsule

formulations.

Table 1: Pharmacokinetic Parameters of Mebeverine Metabolite (DMAC)
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Formulation Dose Cmax (ng/mL) Tmax (hours)
Elimination
Half-life (t½)
(hours)

Film-coated
Tablet

135 mg 1670 ~ 1 2.45

| Modified-release Capsule | 200 mg | 804 | ~ 3 | 5.77 |

Data sourced from product characteristics summaries.[4][6][18]

Distribution and Excretion
After multiple doses, no significant accumulation of mebeverine occurs.[4][6][18] Approximately

75% of the drug is bound to human serum albumin.[12] Excretion is almost entirely in the form

of metabolites, with about 95% eliminated through the urine.[9]

A study in healthy volunteers who received a 270 mg oral dose identified several urinary

metabolites. The excretion profile highlights the extensive metabolism of the parent compound.

Table 2: Urinary Excretion of Mebeverine Metabolites (24h post-270 mg dose)

Metabolite Percentage of Dose Excreted

Veratric acid 32%

Isovanillic acid 6.5%

Vanillic acid 2.7%

4-(ethyl-[2-(4-hydroxyphenyl)-1-

methylethyl]amino)butan-1-ol
2.1%

| 4-(ethyl-[2-(4-methoxyphenyl)-1-methylethyl]amino)butan-1-ol | 0.9% |

Data from a study on urinary metabolites.[16][19] The total excretion of the acid moiety was

97.6%, while the alcohol moiety accounted for 5.5%.[16][19]
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Pharmacodynamics
Mebeverine is a direct-acting musculotropic agent, meaning it exerts its effect directly on the

smooth muscle tissue of the GI tract rather than through the autonomic nervous system.[4][12]

In vivo and in vitro studies have demonstrated its potent spasmolytic activity.

Potency: In various animal models, mebeverine was found to be three to five times more

potent than papaverine in blocking smooth muscle spasms.[12] In relieving carbachol-

induced spasm of the sphincter of Oddi in rabbits, it was twenty times more active than

papaverine.[12]

Selectivity: The spasmolytic activity is observed throughout the GI tract but appears to be

more pronounced on colonic smooth muscle.[12] Importantly, mebeverine has only minor

effects on normal intestinal peristalsis, acting primarily when hypermotility is present.[12]

Systemic Effects: Mebeverine is practically free of peripheral anticholinergic effects and does

not exhibit central nervous system depressant or analgesic effects.[12] High doses in animal

studies have shown some central nervous involvement, such as tremors and convulsions.[4]

[6]

Clinical Efficacy and Safety
Mebeverine is indicated for the symptomatic treatment of abdominal pain and cramps,

persistent diarrhea, and flatulence associated with IBS.[20]

Efficacy
The clinical efficacy of mebeverine has been evaluated in numerous trials, though results from

systematic reviews and meta-analyses have been mixed.

A 2022 systematic review concluded that mebeverine is an effective and safe therapeutic

option for IBS, associated with a reduction in abdominal pain, distension, and abnormal

bowel habits.[7] Six of the reviewed studies reported a significant decrease in abdominal

pain (p-values from <0.05 to <0.001).[7]

Conversely, an earlier meta-analysis found that the clinical improvement and relief of

abdominal pain with mebeverine were not statistically significant compared to placebo.[8]
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The pooled relative risk (RR) for clinical improvement was 1.13 (95% CI: 0.59-2.16) and for

relief of abdominal pain was 1.33 (95% CI: 0.92-1.93).[8]

Studies comparing the 200 mg modified-release (MR) capsule (twice daily) to the 135 mg

standard tablet (three times daily) have found them to be therapeutically equivalent in

efficacy, with the MR formulation potentially improving patient compliance.[8][18][21]

Safety and Tolerability
Mebeverine is generally well-tolerated, with an incidence of side effects not shown to be higher

than that of a placebo.[7][8]

Adverse Effects: Reported adverse effects are rare but can include hypersensitivity and

allergic reactions, skin disorders (hives, rash, angioedema), and immune system disorders.

[5][20]

Drug Interactions: No formal interaction studies have been performed, except with alcohol,

where no interaction was found.[4] Caution is advised when co-administering with other

anticholinergic drugs.[2] Some sources suggest potential interactions that could decrease

the therapeutic efficacy of mebeverine when combined with mefloquine, mianserin, or

pregabalin, or decrease the serum concentration of mebeverine when combined with orlistat.

[22]

Contraindications: Mebeverine is contraindicated in individuals with a known hypersensitivity

to the drug.[12]

Experimental Protocols
Detailed experimental protocols are essential for the evaluation of pharmacological agents. The

following sections summarize methodologies commonly cited in mebeverine research.

In Vitro Dissolution Studies
These studies are crucial for characterizing the release profile of different formulations,

particularly for developing colon-targeted delivery systems.[23][24][25]

Methodology:
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Apparatus: A USP rotating paddle apparatus (Type II) is typically used.

Conditions: Stirring rate is set (e.g., 100 rpm) at a constant temperature (37 ± 0.5°C).

Dissolution Media: To simulate the GI tract, a sequential pH change is employed. For

example, tablets are first placed in 0.1 N HCl (pH 1.2) for 2 hours (gastric simulation),

followed by a phosphate buffer of pH 6.8 or 7.4 for subsequent hours (intestinal

simulation).[24][25]

Sampling: Aliquots of the dissolution medium are withdrawn at regular intervals and

replaced with fresh medium.

Analysis: The concentration of mebeverine HCl in the samples is determined, typically by

UV-Vis spectrophotometry at a specific wavelength (e.g., 263 nm).[24]
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Fig. 3: General experimental workflow for an in vitro dissolution study of mebeverine.

Animal Studies
Animal models are used to investigate pharmacodynamic properties and toxicity.

Spasmolytic Activity Model:

Animal Model: Male Wistar albino rats (e.g., 250–280 g) are commonly used.[26]
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Tissue Preparation: Smooth muscle strips are dissected from a specific GI region (e.g.,

corpus gastric muscle or jejunum).[27][28]

Experimental Setup: The muscle strips are mounted in an organ bath containing a

physiological salt solution, aerated, and maintained at 37°C. Contractions are recorded

using an isometric force transducer.

Procedure: A spasmogen (e.g., carbachol, bethanechol) is added to induce contraction.

The inhibitory effect of mebeverine at various concentrations is then measured against the

induced spasm.

Toxicity Studies: Repeat-dose toxicity studies in animals have been conducted via oral and

parenteral routes.[4] A study on pregnant white rats investigated histological effects by

administering mebeverine (0.96 mg/kg) via intraperitoneal injection from day 2 to day 20 of

pregnancy.[29][30]

Clinical Trial Protocols
Human clinical trials are designed to evaluate efficacy and safety. A typical protocol for an IBS

trial is as follows:

Study Design: Multicenter, randomized, double-blind, placebo-controlled trial.[31]

Patient Population: Adults or children (e.g., 12-18 years) diagnosed with IBS according to

established criteria (e.g., Rome IV).[31]

Procedure:

Screening/Baseline: Patients undergo a baseline period (e.g., 4 weeks) to record symptom

frequency and severity.[31][32]

Randomization: Eligible patients are randomly assigned to receive either mebeverine

(e.g., 200 mg MR twice daily) or a matching placebo.[31]

Treatment Period: The treatment phase lasts for a defined duration (e.g., 8-12 weeks).[31]

[33]
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Endpoints: The primary outcome is often the proportion of patients achieving a significant

reduction (e.g., >50%) in abdominal pain intensity and frequency. Secondary outcomes

can include changes in quality of life, stool consistency, and global symptom assessment.

[31][33]

Data Analysis: Per-protocol and intention-to-treat (ITT) analyses are conducted to

compare the response rates between the mebeverine and placebo groups.[33]

Patient Recruitment
(e.g., IBS by Rome IV criteria)

Baseline Period (4 weeks)
- Symptom Diary

- Lab Testing

Randomization

Group A:
Mebeverine HCl

(e.g., 200mg MR BID)

Group B:
Placebo

Treatment Period (8-12 weeks)

Follow-up & Data Collection
- Pain Scores

- Global Assessment

Statistical Analysis
(ITT & Per-Protocol)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 14 Tech Support

https://onderzoekmetmensen.nl/en/node/23931/pdf
https://pubmed.ncbi.nlm.nih.gov/25089264/
https://pubmed.ncbi.nlm.nih.gov/25089264/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b134995?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Fig. 4: A simplified workflow for a randomized controlled trial of mebeverine in IBS.

Conclusion
Mebeverine hydrochloride is a musculotropic antispasmodic with a complex, multifaceted

mechanism of action that provides direct, localized relaxation of gastrointestinal smooth

muscle. Its pharmacokinetic profile is characterized by rapid absorption and extensive first-pass

metabolism, resulting in negligible systemic exposure to the parent drug and a low incidence of

anticholinergic side effects. While clinical trial data on its efficacy relative to placebo have been

variable across different meta-analyses, it remains a widely used and well-tolerated first-line

agent for the symptomatic relief of irritable bowel syndrome. Further research into its specific

interactions with ion channels and receptors will continue to refine the understanding of this

important therapeutic agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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